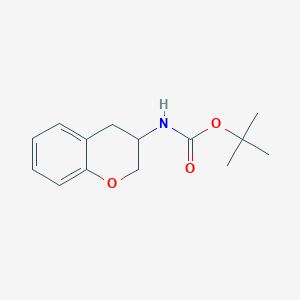
tert-Butyl chroman-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl chroman-3-ylcarbamate is an organic compound with the molecular formula C14H19NO3 It is a derivative of chroman, a bicyclic organic compound, and contains a tert-butyl carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl chroman-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of chroman-3-ylamine with tert-butyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Chroman-3-ylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate.
Procedure: Chroman-3-ylamine is dissolved in an appropriate solvent (e.g., dichloromethane), and tert-butyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
tert-Butyl chroman-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form chromone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Chroman-3-ylamine.
Substitution: Various substituted chroman derivatives.
科学研究应用
tert-Butyl chroman-3-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl chroman-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chroman ring may also interact with biological membranes or receptors, affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the chroman ring.
Chroman-3-ylamine: The parent amine from which tert-Butyl chroman-3-ylcarbamate is derived.
tert-Butyl chroman-3-yl ether: A related compound with an ether linkage instead of a carbamate group.
Uniqueness
This compound is unique due to the combination of the chroman ring and the tert-butyl carbamate group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
tert-butyl N-(3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-11-8-10-6-4-5-7-12(10)17-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16) |
InChI 键 |
GGNZVUXIPRGAHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


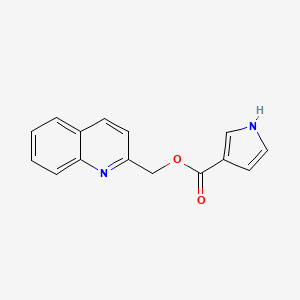


![(S)-N-(6-azaspiro[2.5]octan-5-ylmethyl)-5-chloropyridin-2-amine](/img/structure/B11862229.png)
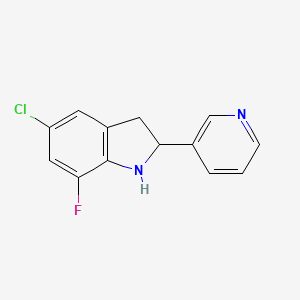
![2-(Cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11862246.png)
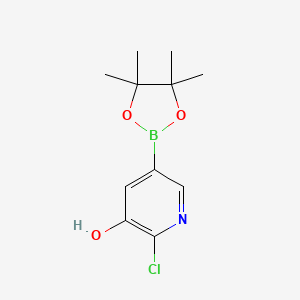


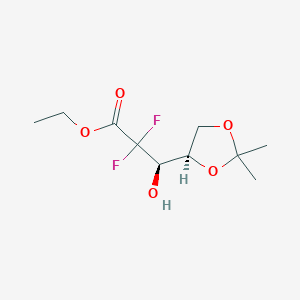


![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)

